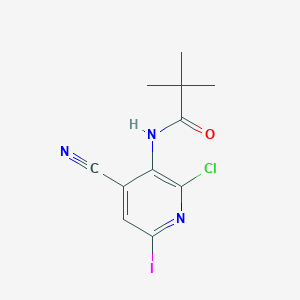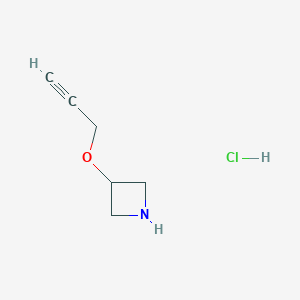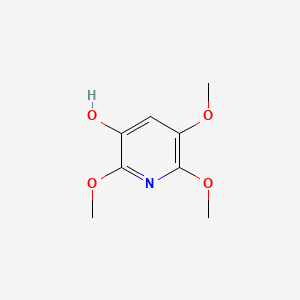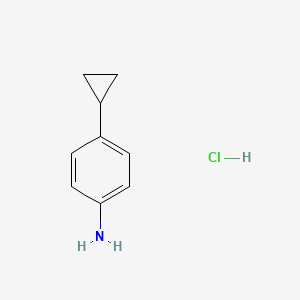
4-Cyclopropylaniline hydrochloride
Vue d'ensemble
Description
4-Cyclopropylaniline hydrochloride is a chemical compound with the CAS Number: 1588440-94-1. It has a molecular weight of 169.65 and its IUPAC name is 4-cyclopropylaniline hydrochloride .
Molecular Structure Analysis
The molecular structure of 4-Cyclopropylaniline hydrochloride can be represented by the linear formula C9H11N.ClH . The InChI code for this compound is 1S/C9H11N.ClH/c10-9-5-3-8(4-6-9)7-1-2-7;/h3-7H,1-2,10H2;1H .Physical And Chemical Properties Analysis
4-Cyclopropylaniline hydrochloride is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Mechanistic Probes in Nitrosation Reactions
- N-Cyclopropyl-N-alkylanilines , including structures similar to 4-Cyclopropylaniline hydrochloride, have been synthesized and examined in their reaction with nitrous acid. These compounds undergo rapid reactions to produce corresponding N-alkyl-N-nitrosoaniline, demonstrating the specific cleavage of the cyclopropyl group from the nitrogen. This reaction mechanism supports the formation of an amine radical cation, followed by cyclopropyl ring opening, which is crucial in understanding the nitrosation of N,N-dialkyl aromatic amines (Loeppky & Elomari, 2000).
Synthesis of Polysubstituted Cyclopropane Derivatives
- Polysubstituted cyclopropane derivatives have been synthesized via a one-pot two-step tandem reaction, starting from pyridine, 4-chloro phenacyl bromide, 1,3-indandione, and aromatic aldehydes. These derivatives exhibit significant antimicrobial and nematicidal activities, indicating the potential for developing new bioactive compounds (Banothu, Basavoju, & Bavantula, 2015).
Air Oxidation of N-Cyclopropylanilines
- The air oxidation of N-cyclopropylanilines , akin to 4-Cyclopropylaniline, results in the formation of the corresponding acetamide through a fragmentation process. This finding is significant in understanding the oxidative stability and reactivity of cyclopropyl-containing compounds (Blackburn, Bowles, Curran, & Kim, 2012).
Practical Synthesis Approaches
- A practical synthesis approach has been developed for N-Cyclopropylanilines through the condensation reaction of anilines with specific silane derivatives. This method provides a straightforward pathway to obtain N-Cyclopropylanilines in high yield, highlighting the synthetic utility of 4-Cyclopropylaniline hydrochloride in organic synthesis (Yoshida et al., 2003).
Visible Light Mediated Annulation
- Intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes under visible light photoredox catalysis has been achieved, yielding a variety of cyclic allylic amines. This method demonstrates the photoredox catalysis potential in constructing complex cyclic structures from simple cyclopropylaniline derivatives (Nguyen, Maity, & Zheng, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
4-cyclopropylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-5-3-8(4-6-9)7-1-2-7;/h3-7H,1-2,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBSVMVXEJNTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylaniline hydrochloride | |
CAS RN |
1588440-94-1 | |
| Record name | Benzenamine, 4-cyclopropyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)
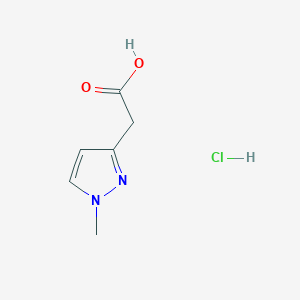
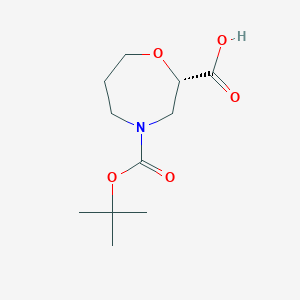
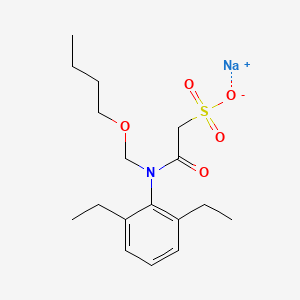
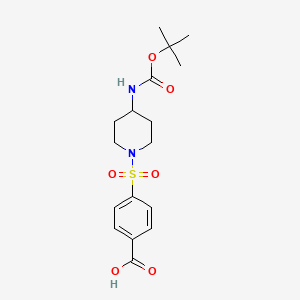
![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)
![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)
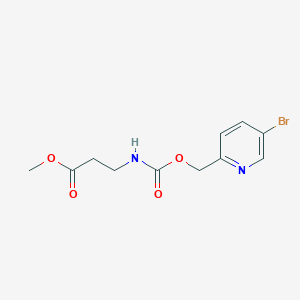
![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)
